Ethyl cyano(2-methylpyrimidin-4(3H)-ylidene)acetate
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Overview
Description
Ethyl cyano(2-methylpyrimidin-4(3H)-ylidene)acetate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(2-methylpyrimidin-4(3H)-ylidene)acetate typically involves the reaction of 2-methylpyrimidine-4-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(2-methylpyrimidin-4(3H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl cyano(2-methylpyrimidin-4(3H)-ylidene)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl cyano(2-methylpyrimidin-4(3H)-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Ethyl cyano(2-methylpyrimidin-4(3H)-ylidene)acetate can be compared with other pyrimidine derivatives, such as:
2-Methylpyrimidine-4-carboxylate: Similar structure but lacks the cyano group.
Ethyl 2-cyano-3,3-dimethylacrylate: Contains a cyano group but differs in the pyrimidine ring structure.
2-Amino-4-methylpyrimidine: Contains an amino group instead of a cyano group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
64560-03-8 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(2-methyl-1H-pyrimidin-6-ylidene)acetate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8(6-11)9-4-5-12-7(2)13-9/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZVUVGAAYYNVPQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1C=CN=C(N1)C)C#N |
Origin of Product |
United States |
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